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Compound of Interest

1-Pyrazin-2-yl-piperidin-3-ylamine
Compound Name:

hydrochloride
CAS No.: 1185319-30-5
Cat. No.: B1391002

Get Quote

Executive Summary

1-(Pyrazin-2-yl)piperidin-3-amine hydrochloride (CAS: 1185307-47-4) represents a "privileged
scaffold” in modern medicinal chemistry, bridging the gap between saturated heterocycles and
electron-deficient aromatics.[1] Unlike simple piperidines, this molecule incorporates a pyrazine
ring at the N1 position, modulating basicity and lipophilicity while providing a critical vector for
hydrogen bonding.[2]

This guide serves as a technical reference for researchers utilizing this standard in Fragment-
Based Drug Discovery (FBDD), Kinase Inhibitor design (e.g., MK2, ERK pathways), and GPCR
ligand synthesis (e.g., Histamine H3).[2] It objectively compares the hydrochloride salt form
against free base and structural analogs, supported by experimental protocols for
characterization.[2]

Part 1: Chemical Profile & Critical Quality Attributes
(CQA)
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Identity & Physicochemical Properties

The hydrochloride salt is the preferred form for research due to its enhanced stability against
oxidation and atmospheric

absorption (carbamate formation), a common issue with free primary amines.[2]

Property Specification
IUPAC Name 1-(Pyrazin-2-yl)piperidin-3-amine hydrochloride
CAS Number 1185307-47-4

(Typically Monohydrochloride or
Dihydrochloride)

Molecular Formula

Molecular Weight 178.23 (Free Base) / 214.69 (Mono-HCI)

Contains one stereocenter at C3.[1][3][4][5]

Chirality Available as Racemate, (R)-, or (S)-enantiomer.

[1](2]

High in Water (>50 mg/mL), DMSO, Methanol;

Solubility ]
Insoluble in Hexane/Ether.[2]

pKa (Calc.) ~9.6 (Primary Amine), ~0.6 (Pyrazine N)

Structural Visualization

The following diagram illustrates the core connectivity and the critical stereocenter that defines
the biological activity vectors.

Vector C3-Primary Amine
Modulates Control (Key Interaction Point)
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Figure 1: Structural logic of the 1-(Pyrazin-2-yl)piperidin-3-amine scaffold.[1]

Part 2: Comparative Analysis
Salt Form Comparison: HCI vs. Free Base

The choice of the hydrochloride salt over the free base is not merely for solubility but for

chemical integrity.

Free Base

Experimental

Feature HCI Salt (Standard) . .
(Alternative) Insight
Free base rapidly
. ) ) absorbs water,
Hygroscopicity Moderate to Low High (Deliquescent)

altering stoichiometry

during weighing.[1]

Chemical Stability

High (Shelf-stable >2

years)

Low (Oxidation prone)

Free primary amines
at C3 react with

atmospheric

to form carbamates

within hours.[1]

Aqueous/Polar

HCI form is required

for direct use in

Solubility ) Non-polar Organic ] ]
Organic biological buffers
(PBS).
HCI allows precise
) ) ) ) ) gravimetric dispensing
Handling Crystalline Solid Oily / Waxy Solid

for high-throughput
screening (HTS).[1]

Structural Analog Comparison

In medicinal chemistry, selecting the right heteroaromatic ring is crucial for optimizing Ligand

Efficiency (LE).[2]
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» Vs. Pyridine Analog (1-(Pyridin-2-yl)...): The pyrazine ring contains an additional nitrogen,

which lowers the logP (making it more hydrophilic) and reduces the basicity of the system.[1]

This often improves metabolic stability by reducing susceptibility to oxidative metabolism.

e Vs. Piperazine Analog: While piperazines are common, they are achiral and symmetrical.[2]

The piperidine-3-amine scaffold offers a chiral handle, allowing researchers to probe specific

stereochemical pockets in the target protein, often resulting in higher selectivity.[1]

Part 3: Experimental Protocols
Synthesis & Impurity Profiling

The synthesis typically involves a Nucleophilic Aromatic Substitution (

) of 2-chloropyrazine with 3-aminopiperidine.[1] Understanding this route is vital for identifying

potential impurities in the reference standard.

2-Chloropyrazine
(Electrophile)

N-Boc-3-Aminopiperidine
(Nucleophile)

‘Impure SM1

Impurity B:

Regioisomer (if 2,6-dichloro used)

S_NAr Reaction
(Base, Heat)

* Excess SM1

Intermediate:

Impurity A:

1-(Pyrazin-2-yl)-3-(Boc-amino)piperidine Bis-substitution (Rare)

l

Acid Hydrolysis
(HCl/Dioxane)

FINAL PRODUCT:

1-(Pyrazin-2-yl)piperidin-3-amine HCI
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Figure 2: Synthetic pathway and potential impurity origin.[1][4]

Analytical Characterization Protocol

To validate the reference standard, the following method is recommended. This protocol
ensures separation of the product from potential pyrazine hydrolysis byproducts.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).[2]
o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (Pyrazine absorption) and 210 nm (Amine/Backbone).[1][2]

o Expected Retention: The polar HCI salt will elute early (approx. 2-4 min depending on dead
volume) compared to lipophilic impurities.[1]

NMR Diagnostic Peaks (

):

o Pyrazine Protons: Three distinct signals in the aromatic region (
7.8 - 8.5 ppm).[1]

» Piperidine Ring: Multiplets in the aliphatic region (

1.5 - 4.5 ppm).[1] The proton at C3 (chiral center) is diagnostic; its shift changes significantly
upon salt formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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